REACTION_CXSMILES
|
[C-]#N.[K+].[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].[C:18](=[O:21])([O-])[O-].[NH4+:22].[NH4+:23].Cl.C[CH2:26][OH:27].O>>[O:27]=[C:26]1[NH:23][C:18](=[O:21])[C:14]2([CH2:15][CH2:16][N:11]([C:9]([O:8][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:10])[CH2:12][CH2:13]2)[NH:22]1 |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
24.01 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
EtOH water
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 60° C. for a further 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2(C(N1)=O)CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |